4-Methyl-3-hexanol acetate
Description
Contextualization within Branched-Chain Ester Chemistry Research
Branched-chain esters (BCEs) are distinguished from their straight-chain counterparts by the presence of one or more alkyl branches along the carbon chain. This structural feature imparts unique physical and chemical properties, making them a significant area of study. Research into BCEs often focuses on their synthesis, characterization, and application in various fields.
A key characteristic of BCEs is their improved performance at low temperatures. The branches disrupt the regular packing of the molecules, which helps to lower their pour points and prevent crystallization. nih.gov This makes them suitable for applications such as environmentally friendly lubricants. nih.gov
The synthesis of BCEs can be achieved through various methods, including biocatalytic processes. nih.gov For instance, the lipase-catalyzed esterification of a branched-chain acid and a branched-chain alcohol can produce novel BCEs. nih.gov Additionally, microbial synthesis has been explored as a platform for producing a variety of branched-chain esters from organic waste carboxylates. osti.gov This approach offers a sustainable route to these valuable compounds. osti.gov
In nature, branched-chain esters are important components of fruit aromas. acs.orgresearchgate.net Research has shown that the biosynthesis of these esters in fruits primarily involves newly synthesized precursors rather than the breakdown of existing molecules. acs.org The direct precursors for branched-chain ester production are branched-chain α-ketoacids, which are in equilibrium with branched-chain amino acids. acs.org
Significance of Stereochemistry in Research Applications of Related Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the properties and applications of chiral compounds, including many esters and their alcohol precursors. uou.ac.in Chiral molecules exist as non-superimposable mirror images called enantiomers. The specific spatial arrangement, or configuration, of a chiral molecule can significantly influence its biological activity and chemical interactions.
The importance of stereochemistry is particularly evident in the study of pheromones and other biologically active natural products. For example, the different stereoisomers of 4-methyl-3-heptanol (B77350), a compound related to the alcohol precursor of 4-methyl-3-hexanol acetate (B1210297), exhibit distinct biological activities. researchgate.net In the case of the almond bark beetle, Scolytus amygdali, only the (3S,4S)-4-methyl-3-heptanol isomer, in combination with a synergist, was found to be attractive to the beetles. researchgate.net Other stereoisomers of the same compound were found to be inhibitory. researchgate.net Similarly, the (3R,4S) isomer of 4-methyl-3-hexanol is a pheromone of the ant Tetramorium impurum. mdpi.comresearchgate.net
The synthesis of specific stereoisomers is a key focus in organic chemistry research. researchgate.net Techniques such as enzyme-catalyzed transesterification are employed to produce all four stereoisomers of a chiral alcohol in high purity. researchgate.net The ability to selectively synthesize and test individual stereoisomers is essential for understanding their structure-activity relationships.
Furthermore, analytical methods like NMR spectroscopy using chiral derivatizing agents are instrumental in determining the absolute configuration of chiral molecules. conicet.gov.ar This allows researchers to correlate the specific stereochemistry of a compound with its observed properties. The study of chiral esters and their derivatives continues to be an active area of research, with ongoing efforts to develop new methods for their synthesis and chiral recognition. researchgate.netnih.gov
Overview of Research Trajectories for Alkyl Acetates
The research and development landscape for alkyl acetates is driven by their widespread use as solvents and intermediates in numerous industries, including paints and coatings, adhesives, pharmaceuticals, and personal care. fortunebusinessinsights.comresearchandmarkets.com A significant trend in this area is the increasing demand for environmentally friendly and sustainable products. researchandmarkets.comhtfmarketreport.com This has spurred research into developing alkyl acetates with improved biodegradability and reduced environmental impact. researchandmarkets.com
The market for alkyl acetates is projected to experience steady growth, fueled by industrialization in emerging economies and the expansion of key end-use industries. fortunebusinessinsights.commarketresearchintellect.com In the paints and coatings sector, alkyl acetates are valued for their excellent solvency properties. researchandmarkets.com In the pharmaceutical industry, they are used as solvents and in the synthesis of active pharmaceutical ingredients. fortunebusinessinsights.com The food and beverage industry utilizes certain alkyl acetates as flavoring agents. marketresearchintellect.com
Technological advancements are also shaping the future of the alkyl acetates market. Innovations in production processes, including biocatalysis and microbial synthesis, offer more sustainable and efficient routes to these compounds. mdpi.com For example, the enzymatic production of acetins (glycerol acetates) using lipase (B570770) as a biocatalyst is being explored as a green alternative to conventional chemical synthesis. mdpi.com Additionally, the microbial production of acetins from engineered E. coli represents a promising sustainable approach. mdpi.com
Structure
3D Structure
Properties
CAS No. |
84612-71-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-methylhexan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-5-7(3)9(6-2)11-8(4)10/h7,9H,5-6H2,1-4H3 |
InChI Key |
IAGFRJOWIZRHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Methyl 3 Hexanol Acetate
Stereoselective Synthesis of 4-Methyl-3-hexanol Acetate (B1210297) Precursors
The controlled synthesis of the specific stereoisomers of 4-methyl-3-hexanol is a significant challenge in organic synthesis. Various methodologies have been developed to address this, primarily focusing on establishing the two chiral centers at positions 3 and 4.
Chiral Auxiliary Approaches in Alcohol Synthesis (e.g., SAMP/RAMP reagents)
A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org The SAMP/RAMP hydrazone method, developed by Corey and Enders, is a prominent example of this approach and has been successfully applied to the synthesis of chiral ketones, which are immediate precursors to chiral alcohols like 4-methyl-3-hexanol. researchgate.netwikipedia.org
The process begins with the condensation of a ketone, such as 3-pentanone, with a chiral hydrazine, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone. wikipedia.orgmit.edu Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a stereodefined azaenolate. This intermediate then reacts with an electrophile, for instance, an alkyl halide, in a highly diastereoselective manner. wikipedia.org Subsequent removal of the chiral auxiliary, typically through ozonolysis or hydrolysis, yields the desired α-alkylated ketone with high enantiomeric purity. wikipedia.orgwikipedia.org This ketone can then be reduced to the corresponding alcohol. For example, (S)-4-methyl-3-heptanone has been synthesized with virtually complete asymmetric induction using the SAMP/RAMP method. mit.edu This methodology allows for the preparation of all four stereoisomers of 4-methyl-3-heptanol (B77350) by selecting the appropriate combination of SAMP or RAMP and the sequence of electrophilic addition. researchgate.netresearchgate.netnih.gov
The effectiveness of this method lies in the ability of the chiral auxiliary to create a sterically biased environment, forcing the incoming electrophile to approach from a specific face of the azaenolate. The methoxymethyl group on the pyrrolidine (B122466) ring plays a crucial role in chelating the lithium cation, which helps to lock the conformation of the azaenolate and enhance stereocontrol. wikipedia.org
Asymmetric Catalysis in Carbonyl Reductions
Asymmetric catalysis offers a more atom-economical approach to creating chiral centers compared to the use of stoichiometric chiral auxiliaries. In the context of synthesizing 4-methyl-3-hexanol, the key step is the asymmetric reduction of the prochiral ketone, 4-methyl-3-hexanone. This transformation can be achieved using various catalytic systems that deliver a hydride to one of the two enantiotopic faces of the carbonyl group with high selectivity.
A range of chiral catalysts have been developed for this purpose, including those based on transition metals like ruthenium, rhodium, and iridium, often complexed with chiral ligands. For instance, C2-symmetric copper-bound N-heterocyclic carbene (NHC) complexes have demonstrated excellent reactivity and enantioselectivity in the hydrosilylation of various ketones. organic-chemistry.org Similarly, cobalt-catalyzed asymmetric hydrosilylation using chiral iminophenyl oxazolinylphenylamines (IPOPA) ligands has proven effective for simple ketones. organic-chemistry.org
Organocatalysis has also emerged as a powerful tool for the asymmetric reduction of ketones. researchgate.net Chiral oxazaborolidines, pioneered by Corey, are highly effective catalysts for the borane-mediated reduction of prochiral ketones. Other organocatalytic systems, such as those based on chiral phosphoric acids and thiourea-amines, have also been investigated. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
A notable example is the synthesis of (3R, 4S)-4-methyl-3-hexanol, a pheromone of the ant Tetramorium impurum, which has been accomplished starting from D-mannitol as a chiral precursor. mdpi.comresearchgate.net This multi-step synthesis establishes the required stereochemistry through a series of controlled transformations. mdpi.comresearchgate.net
Diastereoselective Routes to Substituted Hexanols
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For the synthesis of substituted hexanols like 4-methyl-3-hexanol, this involves controlling the stereochemical relationship between the hydroxyl group at C-3 and the methyl group at C-4.
One common strategy is the nucleophilic addition of an organometallic reagent to a chiral α-methyl ketone or aldehyde. The existing stereocenter at the α-position directs the approach of the nucleophile to the carbonyl carbon, leading to the preferential formation of one diastereomer. For example, the reaction of a Grignard reagent with a chiral ketone can lead to the formation of a specific diastereomer of the resulting alcohol. pearson.com
Another approach involves the diastereoselective reduction of a chiral β-keto ester or a similar substrate. The stereocenter already present in the molecule influences the facial selectivity of the hydride attack on the ketone, resulting in a diastereomerically enriched alcohol. Furthermore, cascade reactions, such as inter- and intramolecular double Michael additions, can be employed to construct highly functionalized and stereochemically complex cyclohexanone (B45756) derivatives, which can serve as precursors to substituted hexanols. beilstein-journals.org
Esterification and Acetylation Reactions for 4-Methyl-3-hexanol Acetate Formation
Once the desired stereoisomer of 4-methyl-3-hexanol is obtained, the final step is its conversion to the corresponding acetate ester. This is typically achieved through an esterification or acetylation reaction.
Optimization of Reaction Conditions for Yield and Purity
The esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a reversible reaction. To drive the equilibrium towards the product side and maximize the yield of the ester, various strategies are employed. One common method is to use an excess of one of the reactants, typically the less expensive one, such as acetic acid. ukessays.com The removal of water, a byproduct of the reaction, also shifts the equilibrium forward.
The choice of catalyst is crucial for the rate and efficiency of the esterification. Strong mineral acids like sulfuric acid are often used as catalysts. asianpubs.org However, alternative and milder catalytic systems are continuously being explored to improve the sustainability and selectivity of the process.
The reaction conditions, including temperature and reaction time, must be carefully optimized. nii.ac.jp For instance, in the acetylation of benzyl (B1604629) alcohol with acetic anhydride, complete conversion was achieved at 60 °C after 7 hours. mdpi.com For secondary alcohols, which are generally less reactive than primary alcohols, more forcing conditions or more active catalytic systems may be required. nih.gov Microwave-assisted synthesis has also been shown to rapidly optimize reaction conditions, leading to high yields in short reaction times. nii.ac.jp
The purity of the final product is a critical consideration. Purification techniques such as distillation or column chromatography are often necessary to remove unreacted starting materials, the catalyst, and any byproducts.
Novel Catalytic Systems in Ester Synthesis Research
Research into novel catalytic systems for esterification aims to develop more efficient, environmentally friendly, and selective methods. One area of focus is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, simplifying the purification process.
Triphenylphosphine oxide (TPPO) in combination with oxalyl chloride has been reported as a novel and highly efficient coupling reagent system for the esterification of alcohols with carboxylic acids at room temperature. nih.gov This system offers mild reaction conditions and excellent yields.
Another innovative approach involves the use of hydrogen peroxide as a condensing agent in the presence of sulfuric acid, which has been shown to increase the yield of esters up to 98% with minimal side products. asianpubs.org Palladium-phosphine systems have also been investigated for the one-pot synthesis of esters from secondary alcohols and carbon monoxide. researchgate.net Furthermore, catalysts prepared from the reaction of organotin compounds with alkali-metal alkoxides have been found to be effective in ester interchange reactions, providing high yields of the desired ester product. google.com
The development of these novel catalytic systems is crucial for advancing the synthesis of esters like this compound, enabling more sustainable and efficient production processes.
Enzymatic and Biocatalytic Approaches to this compound and its Stereoisomers
The synthesis of specific stereoisomers of chiral molecules like this compound is of significant interest, particularly for applications in fields such as pheromone synthesis where biological activity is often dependent on a single, specific stereoisomer. Biocatalysis, the use of enzymes and microorganisms, offers a powerful and environmentally sustainable alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. mdpi.comresearchgate.net
Lipase-Catalyzed Transesterification Methodologies
Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols and the synthesis of esters. The principle of lipase-catalyzed transesterification involves the transfer of an acyl group from a donor, such as a vinyl or ethyl ester, to an alcohol. This process can be highly enantioselective, meaning the enzyme preferentially acylates one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.
A key application of this methodology is in the stereospecific synthesis of insect pheromones, which are often chiral alcohols or their acetates. For instance, in the synthesis of the four stereoisomers of 4-methyl-3-heptanol, a close structural analog of 4-methyl-3-hexanol, lipase-catalyzed transesterification is a crucial step. researchgate.netnih.gov In this process, a diastereoisomeric mixture of the alcohol is subjected to transesterification with vinyl acetate using Lipase (B570770) AK. researchgate.netnih.gov This stereospecific reaction allows for the separation and purification of the individual stereoisomers. researchgate.netnih.gov
However, the choice of enzyme is critical, as selectivity can vary. Research on 4-methyl-3-heptanols has shown that while Lipase AK is effective, transesterification using Candida antarctica lipase resulted in low enantioselectivity. researchgate.net The general mechanism for lipase-catalyzed transesterification, such as that studied with Novozym 435 (immobilized Candida antarctica lipase B), often follows a ternary complex ordered bi-bi mechanism, where the enzyme forms a complex with both the alcohol and the acyl donor. acs.org
Table 1: Lipases Used in the Resolution of Chiral Alcohols
| Enzyme | Application | Acyl Donor | Reference |
| Lipase AK | Stereospecific transesterification of 4-methyl-3-heptanol isomers | Vinyl acetate | researchgate.net, nih.gov |
| Candida antarctica Lipase | Transesterification of 4-methyl-3-heptanols (low enantioselectivity) | Not specified | researchgate.net |
| Novozym 435 (C. antarctica Lipase B) | Kinetic and mechanistic studies of transesterification | Methyl benzoate | acs.org |
| Lipase PS-30 | Enzymatic resolution of racemic 5-hydroxyhexane nitrile | Succinic anhydride | mdpi.com |
Alcohol Dehydrogenase (ADH) and Ene-Reductase (ER) Mediated Transformations
A sophisticated, multi-enzyme "one-pot" approach has been developed for the synthesis of all four stereoisomers of related compounds like 4-methylheptan-3-ol. researchgate.netmdpi.comnih.gov This strategy utilizes the sequential action of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two chiral centers of the molecule with high stereoselectivity. researchgate.netmdpi.comnih.gov
The process starts with an achiral unsaturated ketone, 4-methylhept-4-en-3-one. researchgate.net
First Stereocenter (C4): An ene-reductase from the Old Yellow Enzyme (OYE) family catalyzes the asymmetric reduction of the carbon-carbon double bond to create the first stereocenter at the C4 position. By selecting different ERs, either the (R)- or (S)-enantiomer of the saturated ketone (4-methylheptan-3-one) can be produced. researchgate.net
Second Stereocenter (C3): An alcohol dehydrogenase then reduces the ketone group to a hydroxyl group, creating the second stereocenter at the C3 position. ADHs are available that exhibit either pro-(R) or pro-(S) selectivity, allowing for the formation of the corresponding (R)- or (S)-alcohol. researchgate.net
This chemoenzymatic cascade allows for the synthesis of all four possible stereoisomers—(3S,4R), (3R,4R), (3S,4S), and (3R,4S)—in high yield (72-83%) and with excellent stereoselectivity (de and ee >92%). mdpi.com The stereoisomeric composition of the final alcohol products can be confirmed by gas chromatography analysis of their corresponding acetyl derivatives. researchgate.net This powerful combination of ERs and ADHs, often with a cofactor regeneration system (e.g., using glucose dehydrogenase), represents a highly efficient and sustainable route to chiral alcohols that can subsequently be acetylated to form compounds like this compound. mdpi.comresearchgate.net
Table 2: Enzymes in the One-Pot Synthesis of 4-Methylheptan-3-ol Stereoisomers
| Enzyme Class | Specific Enzyme Example | Function | Starting Material | Product |
| Ene-Reductase (ER) | OYE2 from Pichia stipitis | Asymmetric reduction of C=C bond | 4-methylhept-4-en-3-one | (S)-4-methylheptan-3-one |
| Alcohol Dehydrogenase (ADH) | ADH270 | Asymmetric reduction of C=O bond | (R)- or (S)-4-methylheptan-3-one | Specific stereoisomers of 4-methylheptan-3-ol |
Biotransformation Pathways in Microorganisms for Related Compounds
Microorganisms possess diverse metabolic pathways that can be harnessed for the synthesis of valuable chemicals. mdpi.com The biosynthesis of branched-chain alcohols, such as 4-methyl-hexanol, can be achieved by leveraging and engineering microbial metabolic pathways. nih.gov
For example, a metabolic pathway leveraging the catalytic activity of LeuABCD enzymes can extend the carbon chain of amino acid precursors. nih.gov Intermediates in this pathway, such as 2-keto-4-methyl hexanoate (B1226103) (a precursor to 3-methyl-pentanol), can be further elongated. The synthesis of 2-keto-5-methyl heptanoate, the direct precursor to 4-methyl-hexanol, can be achieved through this pathway using acetyl-CoA as a carbon extension unit. nih.gov Subsequent reduction reactions within the microorganism would then yield the final alcohol.
Furthermore, the biotransformation of alkanes by microorganisms expressing alkane hydroxylase systems is another relevant pathway. Strains of Gordonia and engineered E. coli can oxidize alkanes and cycloalkanes to their corresponding alcohols. researchgate.net For example, E. coli expressing the alkB2 alkane hydroxylase system from Gordonia sp. TF6 can convert various n-alkanes into their 1-alkanol counterparts. researchgate.net While this typically yields terminal alcohols, the broad substrate tolerance of some microbial enzymes could potentially be engineered to hydroxylate internal carbons of branched alkanes.
In plant systems, the levels of flavor and aroma compounds, including alcohols like hexanol and Z-3-hexenol, are influenced by the activity of enzymes such as alcohol dehydrogenase (ADH). nih.gov Genetic modification of ADH levels in ripening tomatoes has been shown to alter the balance between aldehydes and their corresponding alcohols, demonstrating the role of in vivo biotransformation in producing these related compounds. nih.gov
Derivatization Strategies for Advanced Research Applications
Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific application, such as analysis or biological activity testing. research-solution.com For a molecule like this compound, derivatization can be used to create functionalized variants for advanced research or to synthesize a library of analogs for structure-activity relationship studies.
Preparation of Functionalized this compound Derivatives
Functionalization involves adding new chemical groups to the core structure of 4-methyl-3-hexanol or its acetate ester. These modifications can serve various purposes, from improving volatility for gas chromatography (GC) analysis to introducing reactive handles for further chemical synthesis. research-solution.comresearchgate.net
Common derivatization reactions applicable to the hydroxyl group of 4-methyl-3-hexanol (before acetylation) or through hydrolysis of the acetate include:
Silylation: Converting the alcohol to a silyl (B83357) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilylimidazole. This increases thermal stability and volatility for GC-Mass Spectrometry (GC/MS) analysis. researchgate.net
Alkylation/Benzylation: Forming ether derivatives using reagents like benzyl bromide can introduce a UV-active chromophore or a protective group. research-solution.com
Acylation with different groups: Beyond the simple acetate, acylation with bulkier or functionalized acyl groups can be performed to probe structure-activity relationships.
For the acetate itself, functionalization could target the alkyl backbone. Advanced methods like functionalization via boron intermediates could potentially be adapted to introduce new groups onto the hexyl chain, although this is more complex. uantwerpen.be
Table 3: Common Derivatization Reactions for Alcohols
| Reaction Type | Reagent Example | Purpose | Reference |
| Silylation | BSTFA | Increase volatility and stability for GC/MS | researchgate.net |
| Alkylation (Esterification) | BF3 in Methanol | Form methyl esters from carboxylic acids (general) | research-solution.com |
| Alkylation (Etherification) | Benzyl bromide | Introduce protective groups or chromophores | research-solution.com |
Analog Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pheromone research. They involve synthesizing a series of structural analogs of a parent compound and evaluating how these changes affect biological activity. nih.govnih.gov This provides critical insights into the chemical features necessary for the desired effect.
For this compound, which has stereocenters and a specific chain length, SAR studies would involve systematically modifying its structure. A prime example of this approach is seen in the study of 4-methyl-3-heptanol, a pheromone of the almond bark beetle. researchgate.netnih.gov Researchers synthesized all four stereoisomers and tested their activity. The results were striking: only the (3S,4S)-stereoisomer was attractive to the beetles, while the (3R,4S) and (3R,4R) isomers were inhibitory. researchgate.netnih.gov This demonstrates the profound impact of stereochemistry on biological function.
General strategies for creating analogs of this compound for SAR studies would include:
Varying Alkyl Chain Length: Synthesizing analogs with shorter (e.g., 4-methyl-3-pentanol) or longer (e.g., 4-methyl-3-heptanol) chains to determine the optimal length for activity. nih.gov
Altering Branch Position: Moving the methyl group to different positions on the hexanol backbone (e.g., 2-methyl, 5-methyl) to see how the location of the branch affects activity. nih.gov
Modifying Branch Type: Replacing the methyl group with other alkyl groups (ethyl, propyl) or cyclic groups (cyclopropyl, cyclobutyl). nih.gov SAR studies on other bioactive molecules have shown that α-branched groups often display the best potency. nih.gov
Introducing Unsaturation or Aromatic Rings: Adding double or triple bonds to the alkyl chain or replacing part of the chain with a phenyl ring to explore the effects of rigidity and electronic properties. acs.org
These systematic modifications allow researchers to map the "pharmacophore" or "pheromophore," identifying the essential structural requirements for biological activity.
Stereochemical Analysis and Chiral Recognition in 4 Methyl 3 Hexanol Acetate Research
Enantiomeric and Diastereomeric Resolution Techniques
Resolution techniques are fundamental to stereochemical research, enabling the separation of a racemic or diastereomeric mixture into its individual stereoisomeric components. For 4-methyl-3-hexanol acetate (B1210297), chromatographic methods are predominantly used.
Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation of volatile enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.
In the analysis of 4-methyl-3-hexanol acetate and its parent alcohol, cyclodextrin-based CSPs are particularly effective. Research has shown that the acetates of the four stereoisomers of the related compound, 4-methyl-3-heptanol (B77350), could be successfully resolved using a Lipodex-G γ-cyclodextrin column. researchgate.netresearchgate.net It was noted that the acetate derivatives provided better separation than the free alcohols. researchgate.net Similarly, modified β-cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-β-cyclodextrin, are employed as CSPs for separating various chiral compounds, including alcohols and their acetates. acs.orgnih.gov The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming, are crucial for achieving optimal separation. researchgate.netnih.gov For instance, a common setup involves a fused silica (B1680970) capillary column coated with a CSP, using hydrogen as the carrier gas. acs.orgnih.gov
The effectiveness of chiral GC separation is often quantified by the separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers. Acetylation of chiral alcohols has been shown to significantly increase this factor for many compounds when analyzed on a Chirasil-DEX CB column. nih.gov
Table 1: Examples of Chiral GC Columns and Conditions for Stereoisomer Separation
| Chiral Stationary Phase (CSP) | Analyte Form | Typical GC Conditions | Application Notes |
| Lipodex-G γ-cyclodextrin | Acetate | 55°C for 10 min, then 2°C/min to 100°C. researchgate.net | Provided better separation for the acetates compared to the free alcohols of 4-methyl-3-heptanol. researchgate.net |
| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Acetate / Alcohol | Injector: 200°C, FID: 350°C, H₂ carrier gas. acs.org | Used for enantioseparation of various chiral alcohols and their acetyl derivatives. acs.org |
| CP Chirasil-DEX CB (modified β-cyclodextrin) | Acetate | Tinjector = 230°C, Tdetector = 250°C, H₂ carrier gas. nih.gov | Acetylation of alcohols like 2-hexanol (B165339) and 2-octanol (B43104) significantly improved the separation factor (α). nih.gov |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another key technique for enantiomeric separation. While GC is suited for volatile compounds, HPLC can be applied to a broader range of molecules. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used and successful for resolving a vast array of racemic compounds. mdpi.com
For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel are common CSPs. mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving separation. mdpi.com The interaction between the stereoisomers and the chiral polymer, which can include hydrogen bonds, dipole-dipole, and π-π interactions, results in differential retention on the column. mdpi.com While direct HPLC separation of this compound is not extensively detailed in the provided results, the principles are widely applicable. The separation of other structurally similar chiral alcohols has been challenging, often resulting in low separation factors even at sub-ambient temperatures. nih.gov
An alternative to using a chiral stationary phase is to convert the mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (GC or HPLC). nih.govantwiki.org
For chiral alcohols like 4-methyl-3-hexanol, this is a well-established method for determining absolute configuration and enantiomeric purity. The alcohol is esterified with an optically pure chiral acid, such as (S)-2-acetoxypropionyl chloride, to form diastereomeric esters. antwiki.org These esters can then be readily separated and quantified using capillary GC on a standard non-chiral column. antwiki.org The elution order of the diastereomers can be correlated to the absolute configuration of the original alcohol. antwiki.org
Another approach involves using chiral derivatizing reagents that introduce a fluorescent tag, allowing for highly sensitive detection by HPLC. psu.edu For example, racemic ketones can be reacted with optically active reagents to form stable, fluorescent diastereomers, which are then resolved on a silica gel or ODS (octadecylsilyl) column. psu.edu This method is particularly useful for trace-level analysis. psu.edu
Table 2: Chiral Derivatizing Agents for Resolution
| Derivatizing Agent | Analyte Functional Group | Separation Method | Purpose | Reference |
| (S)-2-Acetoxypropionyl chloride | Alcohol | Capillary GC (non-chiral column) | Formation of diastereomeric esters to determine absolute configuration of 4-methyl-3-hexanol. | antwiki.org |
| MαNP acid ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) | Alcohol | HPLC on silica gel | Formation of diastereomeric esters for separation. | nih.gov |
| (−)-Camphorsultam | Carboxylic Acid | HPLC on silica gel | Formation of diastereomeric amides for preparative separation. | mdpi.com |
| R(+)-DBD-ProCZ | Ketone | Reversed-phase HPLC | Formation of fluorescent diastereomers for enantiomeric separation. | psu.edu |
Determination of Absolute Configuration Methodologies
Once the stereoisomers are separated, it is crucial to determine their absolute configuration—the precise three-dimensional arrangement of atoms at the chiral centers (e.g., R or S).
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are powerful methods for determining the absolute configuration of chiral molecules in solution. researchgate.net
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (often using Density Functional Theory, DFT) for a known configuration (e.g., the R,R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. researchgate.net This technique is sensitive to the entire molecular structure and can be used to study complex systems, including intermolecular interactions like hydrogen bonding in chiral alcohols. researchgate.net
Similarly, CD spectroscopy, which measures the differential absorption of circularly polarized UV-visible light, can be used. The comparison of an experimental CD spectrum with that of a known standard or with theoretical calculations can establish the absolute configuration. mdpi.comresearchgate.net
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.goved.ac.uk The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.
For a non-centrosymmetric crystal structure, which is required for a chiral molecule to crystallize in an enantiopure form, the diffraction pattern exhibits small but measurable differences between reflections that would otherwise be identical (Friedel's Law breakdown). ed.ac.uk This phenomenon, known as anomalous or resonant scattering, allows for the determination of the absolute structure. nih.goved.ac.uk
Since this compound is a liquid at room temperature, it cannot be directly analyzed by this method. Instead, a crystalline derivative must be prepared. This is often achieved by reacting the chiral alcohol with a reagent containing heavy atoms and/or groups that promote crystallization. nih.govmdpi.com For example, an alcohol can be esterified with a suitable acid, and the resulting ester is then crystallized. nih.govmdpi.com The presence of heavier atoms (e.g., bromine, chlorine, or sulfur) in the derivative enhances the anomalous scattering effect, making the determination of absolute configuration more reliable. nih.govmdpi.com The refined crystal structure provides the exact spatial coordinates of all atoms, thus unequivocally establishing the absolute configuration (R/S) of each chiral center. nih.govcdnsciencepub.com
Chemical Derivatization for Absolute Configuration Assignment
The determination of the absolute configuration of chiral compounds is a fundamental aspect of stereochemical analysis. For 4-methyl-3-hexanol and its acetate, chemical derivatization followed by chromatographic or spectroscopic analysis is a key method for assigning the absolute stereochemistry.
A notable example in the literature is the determination of the absolute configuration of 4-methyl-3-hexanol, a pheromone isolated from the head of the ant Tetramorium impurum. The absolute configuration was established as (3R,4S) through the derivatization of the natural alcohol with (S)-2-acetoxypropionyl chloride. antwiki.org This reaction forms a mixture of diastereomeric esters. The resulting diastereomers can be separated and analyzed by capillary gas chromatography. By comparing the retention times of the derivatives of the natural product with those of synthetic standards of known configuration, the absolute stereochemistry of the original alcohol can be unequivocally assigned. antwiki.org
This derivatization strategy is based on the principle of converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent of known absolute configuration. Diastereomers possess different physical properties, including boiling points and interactions with stationary phases, which allows for their separation by standard chromatographic techniques.
Another common approach for the determination of the absolute configuration of chiral alcohols involves the use of chiral solvating agents or the formation of diastereomeric derivatives with reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netbates.edu While direct NMR evidence for this compound is not prevalent in the provided search results, the principles of these methods are broadly applicable.
Impact of Chirality on Research Outcomes (e.g., biological activity)
The chirality of 4-methyl-3-hexanol and its acetate derivative has a profound impact on their biological activity, a crucial aspect in pheromone research. The stereoisomers of a chiral pheromone can elicit vastly different, and sometimes opposing, behavioral responses in insects. Therefore, the stereochemical purity of synthetic pheromone samples used in biological assays is of utmost importance for obtaining meaningful and reproducible results. jst.go.jpjst.go.jp
Research on the almond bark beetle, Scolytus amygdali, has demonstrated the critical role of stereochemistry in the activity of related compounds. In field tests, it was found that only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol was attractive to the beetles, and this attraction was observed only when it was in combination with the synergist (3S,4S)-4-methyl-3-hexanol. researchgate.netnih.gov Conversely, the (3R,4S)- and (3R,4R)-stereoisomers of 4-methyl-3-heptanol were found to be inhibitory. researchgate.netnih.gov This highlights that different stereoisomers can have distinct and even antagonistic effects.
The synthesis of enantiomerically pure stereoisomers is therefore essential for elucidating the structure-activity relationship of these pheromones. For example, the enantioselective synthesis of (3R,4S)-4-methyl-3-hexanol, a pheromone of the ant Tetramorium impurum, has been accomplished using chiral precursors derived from D-mannitol. mdpi.comresearchgate.net The availability of stereochemically pure compounds allows for precise biological assays to determine which stereoisomer is the active pheromone component and to what extent other stereoisomers might inhibit or have no effect on the insect's behavior.
The following table summarizes the known biological activity of the stereoisomers of 4-methyl-3-hexanol in the context of insect pheromones.
| Compound | Stereoisomer | Organism | Biological Activity |
| 4-Methyl-3-hexanol | (3R,4S) | Tetramorium impurum (ant) | Pheromone |
| 4-Methyl-3-hexanol | (3S,4S) | Scolytus amygdali (almond bark beetle) | Synergist for the aggregation pheromone (3S,4S)-4-methyl-3-heptanol |
This data underscores the necessity of stereochemical control and analysis in the study of 4-methyl-3-hexanol and its acetate, as the biological function is intrinsically linked to the specific three-dimensional arrangement of the molecule.
Advanced Analytical Methodologies for 4 Methyl 3 Hexanol Acetate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular architecture of 4-methyl-3-hexanol acetate (B1210297). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its structural features and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules like 4-methyl-3-hexanol acetate. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum are used to piece together the structure.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. emerypharma.com While it typically doesn't show coupling between adjacent carbons, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms. emerypharma.comresearchgate.net
COSY reveals correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com
HSQC correlates directly bonded proton and carbon atoms. emerypharma.com
HMBC shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for connecting different fragments of the molecule. emerypharma.com
By combining the data from these NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. msu.eduuni-saarland.de For this compound (C₉H₁₈O₂), the molecular weight is 158.24 g/mol . nist.govnih.gov
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The molecular ion peak, if observed, confirms the molecular weight of the compound. msu.edu The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for esters include cleavage of the C-O bonds and rearrangements like the McLafferty rearrangement. libretexts.org The analysis of these fragment ions provides clues to the arrangement of atoms within the molecule. msu.edu
Table 1: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spec | Molecular Ion (M⁺·) at m/z 158. nist.gov | Confirms the molecular formula C₉H₁₈O₂. |
| Characteristic fragment ions. | Provides structural information based on fragmentation patterns. msu.edulibretexts.org | |
| IR Spec | Strong absorption around 1740 cm⁻¹. masterorganicchemistry.com | Indicates the presence of a carbonyl (C=O) group, characteristic of an ester. |
| Absorption in the 1240-1030 cm⁻¹ range. | Suggests the C-O stretching of the ester group. |
This table presents expected data based on typical spectroscopic values for similar ester compounds.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a sample of this compound is exposed to infrared radiation, specific bonds within the molecule absorb energy at characteristic frequencies, resulting in an IR spectrum. masterorganicchemistry.com
For this compound, the IR spectrum would prominently display:
A strong, sharp absorption band around 1740 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. masterorganicchemistry.com
Absorption bands in the region of 1240-1030 cm⁻¹ corresponding to the C-O stretching vibrations of the ester.
Multiple absorption bands in the 2960-2850 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain. masterorganicchemistry.com
The presence and position of these key absorption bands provide strong evidence for the ester functionality and the aliphatic nature of this compound. The NIST WebBook provides access to the gas-phase IR spectrum for this compound. nist.gov
Chromatographic Quantification and Profile Analysis
Chromatographic techniques are essential for separating this compound from other components in a mixture and for determining its concentration.
Gas chromatography (GC) is a premier technique for the separation and quantification of volatile compounds like this compound. oiv.int In quantitative GC analysis, a sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.
A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds. researchgate.net The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of the analyte, allowing for accurate quantification when calibrated with standards. jppres.com For enhanced accuracy, an internal standard, a compound with similar properties to the analyte but well-separated chromatographically, is often added to both the samples and calibration standards. researchgate.netjppres.com The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification.
Table 2: Typical GC Parameters for Volatile Ester Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Injector Temp | 250 °C. jppres.com | Ensures rapid vaporization of the sample. |
| Column | Capillary column (e.g., DB-5, HP-INNOWax). oiv.int | Provides high-resolution separation of analytes. |
| Oven Program | Temperature ramp (e.g., 40 °C hold, then ramp at 10 °C/min to 250 °C). mdpi.com | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID). researchgate.netjppres.com | Sensitive and quantitative detection of organic compounds. |
| Carrier Gas | Helium or Hydrogen. oiv.intmdpi.com | Transports the sample through the column. |
This table provides example parameters; actual conditions may vary depending on the specific application and instrumentation.
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample without complex sample extraction. nih.govjsmcentral.org This method is particularly useful for analyzing the volatile profile of a sample containing this compound.
In this technique, a sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. mdpi.com A portion of this headspace gas is then automatically injected into the GC-MS system. The GC separates the individual volatile components, and the MS detector provides both identification based on the mass spectrum and quantification. mdpi.comnih.gov HS-GC-MS is widely used in the analysis of aromas, off-flavors, and other volatile profiles in various matrices. jsmcentral.org The combination of headspace sampling with the high sensitivity and specificity of GC-MS makes it an ideal tool for detecting and characterizing this compound in complex samples. nih.gov
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that directly links the structural information of a volatile compound to its sensory perception. This method is indispensable in flavor and fragrance research for pinpointing the specific molecules responsible for a product's characteristic aroma. In GC-O analysis, the effluent from the gas chromatograph column is split into two paths: one leads to a conventional detector (like a Mass Spectrometer or Flame Ionization Detector), and the other is directed to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds in real-time. mdpi.com
The primary advantage of GC-O is its ability to distinguish odor-active compounds from other non-aromatic volatile substances present in a sample, even if the odor-active compounds are present in trace concentrations. researchgate.net Researchers can record the exact retention time and a description of the perceived odor for each aromatic stimulus. researchgate.net This information is then correlated with the instrumental data to identify the compound.
Several GC-O methodologies are employed to quantify the relative importance of an aroma compound:
Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold (the minimum concentration at which it can be detected by the human nose). A compound with an OAV greater than one is considered to be a contributor to the aroma profile. nih.gov
While direct GC-O studies on this compound are not extensively detailed in the provided literature, the analysis of structurally similar esters in various fruits provides a clear framework for how it would be assessed. For instance, studies on guava, peaches, and blackberries have successfully used GC-O to identify key aroma-active esters, such as hexyl acetate and 3-sulfanylhexyl acetate. researchgate.netacs.orgnih.govnih.gov These studies demonstrate that esters are frequently among the most significant contributors to fruity and floral notes. researchgate.net
Table 1: Examples of Aroma-Active Esters Identified Using GC-O in Fruit Studies
| Compound Name | Fruit Source | Aroma Description | Method | Reference |
| (Z)-3-Hexenyl acetate | Sour Guava | Fruity | HS-SPME, GC-O | researchgate.net |
| 3-Sulfanylhexyl acetate | Pink Guava | Fruity, Grapefruit-like | AEDA | nih.gov |
| 3-Mercaptohexyl acetate | Peach | Fruity, Floral, Sulfur | OAV | nih.gov |
| Ethyl acetate | Syrah Wine | Fruity | SPE-GC-O, OAV | mdpi.com |
| Hexyl acetate | Blackberry | Fruity, Red Berry | GCO Dilution Analysis | researchgate.net |
| 3-Methylbutyl acetate | Syrah Wine | Banana, Fruity | SPE-GC-O | mdpi.com |
Advanced Structural Elucidation Strategies (Beyond routine identification)
Routine analytical methods like standard Gas Chromatography-Mass Spectrometry (GC-MS) can successfully identify a compound as this compound. However, this identification is often incomplete. The molecule possesses two chiral centers (at carbons 3 and 4), meaning it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Advanced structural elucidation strategies are therefore necessary to separate and identify these individual isomers, which is critical because enantiomers and diastereomers of aroma compounds often exhibit different sensory properties. scielo.br
A primary advanced strategy is the use of enantioselective gas chromatography . This involves using a GC column with a chiral stationary phase, often based on modified cyclodextrins. For example, the acetates of the four stereoisomers of the related compound 4-methyl-3-heptanol (B77350) were successfully separated using a Lipodex-G γ-cyclodextrin column. researchgate.net This type of specialized column allows for the differential interaction with each stereoisomer, resulting in different retention times and enabling their individual detection and quantification.
Another advanced approach involves stereospecific synthesis and enzymatic resolution . Researchers can synthesize specific stereoisomers of the parent alcohol, 4-methyl-3-hexanol, through carefully designed reaction pathways. mdpi.com Subsequently, the alcohol can be converted to its corresponding acetate. Alternatively, enzymes like lipases can be used for the kinetic resolution of a racemic mixture of the alcohol. These enzymes often exhibit high stereoselectivity, preferentially catalyzing the acylation (or deacylation) of one enantiomer over the other, which is a powerful method for obtaining enantiomerically enriched samples for further analysis. scielo.brresearchgate.net
The profound impact of stereochemistry on aroma is well-documented for other chiral esters. The different spatial arrangements of the atoms in each isomer lead to distinct interactions with olfactory receptors in the human nose, resulting in varied and sometimes entirely different scent perceptions. scielo.br
Table 2: Aroma Profile Differences Between Enantiomers of Structurally Related Acetate Esters
| Compound Name | Enantiomer | Aroma Description | Reference |
| 2-Heptyl acetate | (S)-enantiomer | More fruity and fine | scielo.br |
| (R)-enantiomer | Herbaceous, weaker aroma | scielo.br | |
| 3-Hexyl acetate | (R)-enantiomer | Sour, fruit cherry, plum, strawberry notes | scielo.br |
| (S)-enantiomer | Sweaty, plum, nectarine | scielo.br | |
| 2-Pentyl acetate | (R)-enantiomer | Fruity, green, metallic | scielo.br |
| (S)-enantiomer | Apple and plum-like | scielo.br |
These advanced methods are crucial for a complete understanding of this compound's role in any natural or synthetic fragrance, as simply identifying the compound without specifying its stereoisomeric composition overlooks the nuances that define its true sensory impact.
Theoretical and Computational Chemistry Investigations of 4 Methyl 3 Hexanol Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its gaseous state, free from intermolecular influences. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of molecular properties.
Density Functional Theory (DFT) for Optimized Structures and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for organic molecules of this size. nih.gov For 4-Methyl-3-hexanol acetate (B1210297), a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). nih.govresearchgate.net
The primary output of this calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms—a stationary point on the potential energy surface. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The total electronic energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.
Below are representative data that would be expected from a DFT geometry optimization of 4-Methyl-3-hexanol acetate.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents illustrative data typical for DFT/B3LYP/6-311++G(d,p) calculations on acetate esters.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-C (alkoxy) | 1.45 Å |
| Bond Length | C-C (average) | 1.53 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-C | 117.0° |
| Bond Angle | H-C-H (methyl) | 109.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so a higher energy HOMO suggests greater reactivity with electrophiles. The LUMO acts as an electron acceptor, and a lower energy LUMO indicates greater reactivity with nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. These energy values are direct outputs from DFT calculations.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents illustrative data typical for DFT/B3LYP/6-311++G(d,p) calculations.
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.85 eV | Region of electron-donating capability (likely centered on the ester oxygen atoms). |
| LUMO Energy | 0.75 eV | Region of electron-accepting capability (likely centered on the carbonyl carbon). |
| HOMO-LUMO Gap (ΔE) | 10.60 eV | Indicates high kinetic stability and relatively low reactivity, typical for a saturated ester. |
Vibrational Spectroscopy Simulation and Interpretation
Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, DFT can determine the frequencies and intensities of the fundamental vibrational modes. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.
For this compound, the simulated spectrum would be dominated by characteristic peaks for the ester functional group and the alkyl chains. The most prominent peak is typically the C=O carbonyl stretch, which is very intense. C-O stretching and C-H stretching vibrations are also clearly identifiable. Comparing the calculated spectrum with experimental data can help confirm the molecule's structure and functional groups. nih.gov
Table 3: Predicted Principal Vibrational Frequencies for this compound This table presents illustrative data of characteristic vibrational modes and their expected frequencies from DFT calculations.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | Symmetric and asymmetric stretching of C-H bonds in methyl and methylene (B1212753) groups. | 2880 - 3010 | Medium to Strong |
| C=O Stretch (Carbonyl) | Stretching of the carbonyl double bond in the ester group. | 1735 - 1750 | Very Strong |
| C-H Bend (Alkyl) | Scissoring and rocking motions of CH₂ and CH₃ groups. | 1370 - 1470 | Variable |
| C-O Stretch (Ester) | Stretching of the single bonds of the C-O-C ester linkage. | 1050 - 1250 | Strong |
Conformational Analysis and Intermolecular Interactions
Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. This is often done by systematically rotating the molecule around its flexible dihedral angles and calculating the energy at each step to map out the potential energy surface.
Studies on analogous long-chain esters, such as methyl hexanoate (B1226103), have shown that multiple conformers can exist with very small energy differences, often stabilized by weak intramolecular interactions. mdpi.com For this compound, the most significant rotations would be around the C-O and C-C bonds of the hexanol backbone. The results of such an analysis would provide insight into the molecule's preferred shape in the gas phase.
Table 4: Hypothetical Relative Energies of Potential Conformers of this compound This table illustrates the type of results obtained from a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | Description of Backbone | Relative Energy (kJ/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| 1 (Global Minimum) | Fully extended alkyl chain | 0.00 | ~ 65% |
| 2 | Gauche interaction in the hexyl chain | 2.15 | ~ 25% |
| 3 | Alternate gauche interaction | 4.50 | ~ 10% |
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and intermolecular forces. rsc.org
To investigate solvent effects on this compound, a simulation would be set up with one or more solute molecules placed in a box filled with solvent molecules (e.g., water or hexane). The simulation would track the trajectory of every atom, providing a detailed view of how the solvent organizes around the ester. Key analyses would include calculating radial distribution functions to see the probability of finding solvent molecules at a certain distance from the solute's functional groups and determining average interaction energies. This provides a molecular-level understanding of solvation and solubility. mdpi.com
Table 5: Typical Setup Parameters for a Molecular Dynamics Simulation This table outlines a standard set of parameters for an MD simulation of this compound in a solvent.
| Parameter | Value/Description |
|---|---|
| System | 1 molecule of this compound in a box of ~2000 solvent molecules (e.g., hexane). |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). |
| Ensemble | NPT (Isothermal-isobaric: constant number of particles, pressure, and temperature). |
| Temperature | 298.15 K (25 °C). |
| Pressure | 1 atm. |
| Simulation Time | 100 nanoseconds. |
| Time Step | 2 femtoseconds. |
Environmental Dynamics and Research on Degradation Mechanisms of 4 Methyl 3 Hexanol Acetate
Environmental Distribution and Compartmentalization Research (e.g., air, water, soil)
Specific research detailing the environmental distribution and compartmentalization of 4-Methyl-3-hexanol acetate (B1210297) is limited in publicly available scientific literature. However, its likely environmental behavior can be inferred from its physicochemical properties and by comparing it to similar volatile acetate esters. As a volatile organic compound (VOC), it is expected to be released into the atmosphere from its sources, such as certain biological systems or industrial applications.
In the atmosphere , its persistence would be primarily determined by its rate of reaction with photochemically produced hydroxyl radicals. For instance, a structurally similar compound, n-hexyl acetate, has an estimated atmospheric half-life of about 2.2 days, suggesting that 4-Methyl-3-hexanol acetate would also be moderately persistent in the air before undergoing degradation nih.gov.
In water , the distribution of this compound is expected to be limited by its low water solubility, a common characteristic of acetate esters nih.gov. If introduced into aquatic systems, a significant portion would likely volatilize into the atmosphere. The remainder would be subject to degradation processes within the water column.
In soil , the compound's fate would be governed by its adsorption to organic matter and its susceptibility to microbial degradation. Its moderate volatility suggests it could partition into the soil gas phase, while its low polarity indicates potential adsorption to soil organic carbon, which could limit its mobility and bioavailability.
Biotic Degradation Processes in Environmental Systems
Specific studies on the biodegradation of this compound were not identified in the reviewed literature. However, research on related compounds provides critical insights into its likely fate. The biodegradability of esters is highly dependent on their chemical structure, particularly the presence of branching in the alkyl chains.
Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that branching in the alcohol moiety significantly reduces the rate and extent of degradation researchgate.net. For example, 2-ethylhexyl acetate, a branched ester, showed very little gas production (a measure of biodegradation) over 115 days, while its linear isomer, octyl acetate, was readily degraded researchgate.net. This suggests that the branched structure of this compound, with a methyl group on the fourth carbon of the hexanol chain, would likely hinder its biodegradation by microbial communities, making it more persistent in anaerobic environments like sediments and some soil layers compared to linear isomers nih.gov. The enzymes produced by microorganisms are often stereospecific and may be less effective at breaking down non-linear, more complex structures .
Occurrence in Environmental Samples (e.g., plant volatiles, olive oil, wine)
This compound is a naturally occurring ester, and its presence, or the presence of its structural isomers and precursors, has been noted in various biological contexts.
Plant Volatiles While this compound is not widely reported as a major constituent of plant volatiles, plants are known to produce a vast array of volatile esters that play roles in defense, pollination, and communication nih.govresearchgate.net. These esters are often synthesized from alcohols present in the plant tissues. The precursor alcohol, 4-methyl-3-hexanol, is known as a pheromone in certain ant species, indicating its production in biological systems mdpi.comresearchgate.net. Plants often release green leaf volatiles (GLVs), which include various C6-alcohols and their corresponding acetates, typically in response to herbivory nih.gov.
Olive Oil Extensive research has been conducted on the volatile profiles of extra virgin olive oil, which are responsible for its characteristic aroma and flavor. These studies have identified a complex mixture of aldehydes, alcohols, hydrocarbons, and esters. While numerous acetate esters, such as hexyl acetate and (Z)-3-hexenyl acetate, are known contributors to the fruity and green notes of olive oil, the presence of this compound has not been documented in the reviewed literature tandfonline.comresearchgate.net. The volatile composition is heavily influenced by the olive cultivar, ripeness, and processing conditions tandfonline.com.
| Compound Name | Reference |
|---|---|
| Hexyl acetate | tandfonline.comresearchgate.net |
| (Z)-3-Hexenyl acetate | tandfonline.com |
| Ethyl acetate | researchgate.net |
| Methyl acetate | researchgate.net |
| trans-2-Hexenyl acetate | researchgate.net |
Wine Acetate esters are a critical class of compounds that contribute significantly to the fruity aromas of wine and other fermented beverages. They are formed during fermentation through the enzymatic condensation of acetyl-CoA with higher alcohols (fusel alcohols), which are byproducts of amino acid metabolism by yeast nih.govnih.gov. While this compound itself is not commonly reported in wine aroma profiles, a structural isomer, 3-methyl-hexyl acetate , has been identified in fruit wines made from raspberry and mulberry nih.gov. The formation of specific acetate esters is dependent on the presence of the corresponding precursor alcohol, the yeast strain, and fermentation conditions nih.govawri.com.au. The presence of its isomer suggests that the formation of this compound in wine is plausible if 4-methyl-3-hexanol is produced during fermentation.
| Compound Name | Typical Aroma Descriptor | Reference |
|---|---|---|
| Isoamyl acetate (3-Methylbutyl acetate) | Banana, pear | awri.com.auoenobrands.com |
| Ethyl acetate | Fruity, nail polish (at high conc.) | awri.com.auoenobrands.com |
| Hexyl acetate | Pear, sweet, perfume | awri.com.auoenobrands.com |
| 2-Phenylethyl acetate | Rose, flowery | awri.com.au |
| 3-Mercaptohexyl acetate | Passion fruit, grapefruit | oenobrands.comlabexcell.com |
Future Research Directions and Emerging Methodologies for 4 Methyl 3 Hexanol Acetate
Development of Greener Synthetic Routes and Biocatalytic Processes
Traditional chemical synthesis often involves harsh reagents, multiple protection/deprotection steps, and the generation of hazardous waste. The future of synthesizing chiral compounds like 4-methyl-3-hexanol acetate (B1210297) lies in the development of more environmentally benign and efficient "green chemistry" approaches. A primary focus is the expanded use of biocatalysis, particularly employing lipase (B570770) enzymes.
Lipases are highly versatile biocatalysts that function under mild conditions and exhibit high chemo-, regio-, and enantioselectivity. nih.gov They are particularly effective in catalyzing esterification and transesterification reactions. chemrxiv.org Future research will likely focus on:
Enzymatic Kinetic Resolution (EKR): This technique can be used to produce enantiomerically pure 4-methyl-3-hexanol acetate from a racemic mixture of its parent alcohol. The process involves the selective acylation of one enantiomer of 4-methyl-3-hexanol, often using vinyl acetate as an acyl donor, leaving the other enantiomer unreacted. chemrxiv.orgbohrium.com Studies have demonstrated the successful use of lipases from sources like Candida antarctica (CALB) and Pseudomonas fluorescens for resolving similar chiral alcohols. nih.govbohrium.com
Immobilization and Reuse: To improve the economic feasibility and sustainability of biocatalytic processes, research into novel immobilization techniques for lipases is crucial. Immobilizing enzymes on solid supports, such as chitosan (B1678972) beads or macroporous resins, enhances their stability and allows for easy separation and reuse over multiple reaction cycles. mdpi.com
Engineered Biocatalysts: Advances in protein engineering and synthetic biology will enable the development of tailor-made enzymes with enhanced activity, stability, and selectivity for specific substrates like 4-methyl-3-hexanol. This could lead to yeast-based systems capable of producing pheromone acetates directly from simple precursors, offering a cost-effective and safe alternative to chemical synthesis. nih.govnih.gov
Table 1: Comparison of Lipase Sources for Biocatalytic Acylation
| Lipase Source | Common Acyl Donor | Key Advantages |
|---|---|---|
| Candida antarctica Lipase B (CALB/Novozym 435) | Vinyl acetate | High enantioselectivity, broad substrate scope, excellent stability. nih.gov |
| Pseudomonas fluorescens Lipase (Amano Lipase-PF) | Vinyl acetate | Effective in kinetic resolution of keto alcohols. bohrium.com |
| Burkholderia cepacia Lipase (BCL) | Vinyl acetate | High enzymatic selectivity in organic solvents. chemrxiv.org |
| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Vinyl acetate, Ethyl acetate | Used in synthesis of aroma esters like benzyl (B1604629) acetate. mdpi.com |
Advanced Spectroscopic and Chiral Analytical Tool Development
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of advanced analytical methods for the precise separation and characterization of its stereoisomers is paramount.
Currently, gas chromatography (GC) is a primary tool for analysis. Future advancements will focus on:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for enantiomeric separation. phenomenex.com The development of novel chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, will improve the resolution of pheromone acetates and their precursors. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is emerging as a greener alternative to HPLC, using supercritical CO2 as the primary mobile phase. It offers faster separations and reduced solvent consumption, making it an attractive option for both analytical and preparative-scale chiral separations.
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) will provide enhanced resolution and sensitivity, allowing for the detection and identification of trace amounts of this compound and related compounds in complex natural extracts.
The esterification of the parent alcohol, 4-methyl-3-hexanol, into its acetate or other ester forms is a common strategy to facilitate its chiral separation. For instance, a racemic mixture of 4-methyl-3-hexanols can be esterified with an optically active agent, resulting in diastereomeric esters that are more easily resolved by standard capillary GC. antwiki.orgmdpi.com Similarly, analysis of the acetates of related compounds like 4-methyl-3-heptanol (B77350) has been successfully performed on specialized chiral GC columns. researchgate.net These indirect methods underscore the importance of the acetate in determining the stereochemistry of the parent pheromone.
Elucidation of Complex Biological Interactions and Signaling Pathways
While the parent alcohol, 4-methyl-3-hexanol, is a known pheromone in ants and a synergist in bark beetles, the specific biological role of its acetate is less understood. mdpi.comnih.gov Future research must focus on elucidating how this molecule interacts with insect olfactory systems and the subsequent signaling pathways it triggers. This involves:
Receptor Deorphanization: Identifying the specific odorant receptors (ORs) that bind to this compound is a critical step. nih.gov This can be achieved using techniques like in-situ hybridization and patch-clamp recordings in heterologous expression systems (e.g., Xenopus oocytes or human cell lines) that express candidate insect ORs.
Signal Transduction Mechanisms: Insect olfaction involves a complex cascade of events, from the binding of the pheromone to an OR to the generation of an action potential. nih.gov Research is ongoing to clarify whether this process is purely ionotropic (where the receptor itself is an ion channel) or also involves metabotropic pathways with G-proteins and second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov Understanding this pathway is key to comprehending how insects perceive and process the signal from this compound.
Structure-Activity Relationship Studies: By synthesizing and testing various analogs of this compound, researchers can map the specific structural features required for binding to the receptor and eliciting a behavioral response. This information is vital for designing more potent and selective pest control agents.
Applications in Chemical Ecology and Sustainable Pest Management
The ultimate goal of studying semiochemicals like this compound is often their application in environmentally friendly pest management strategies. chemijournal.complantprotection.pl Based on the known activity of its parent alcohol and other pheromone acetates, future applications could include:
Mating Disruption: Releasing synthetic this compound into a crop environment could permeate the air and prevent male insects from locating females, thereby disrupting mating and reducing the next generation's population. This is a widely used tactic for many agricultural pests.
Mass Trapping: High-potency lures containing this compound could be used in traps to capture a large number of target pests, significantly reducing their population in a specific area. chemijournal.com
Push-Pull Strategies: This sophisticated approach involves using repellent compounds ("push") to drive pests away from the main crop and attractive semiochemicals like this compound ("pull") to lure them into traps or towards a trap crop.
The success of these strategies depends on a deep understanding of the insect's chemical ecology, including the precise composition of the natural pheromone blend, the timing of its release, and the behavioral responses it elicits. ncsu.edu
Integration of Computational and Experimental Approaches for Deeper Understanding
The complexity of pheromone-receptor interactions necessitates a multidisciplinary approach that combines experimental work with computational modeling. tandfonline.com The lack of experimentally determined 3D structures for most insect odorant receptors makes computational methods particularly valuable. researchgate.net
Future research will increasingly integrate:
Homology Modeling and Molecular Docking: Computational models of insect ORs can be built based on the structures of related proteins. researchgate.net Molecular docking simulations can then be used to predict how this compound and its stereoisomers bind to the active site of the receptor. tandfonline.com This can help prioritize which compounds to synthesize and test in the lab.
Biophysical Modeling of Signal Transduction: Detailed biophysical models are being developed to simulate the entire pheromone transduction cascade, from the initial binding event to the generation of the receptor potential. nih.govnih.gov These models can incorporate variables such as pheromone concentration, receptor activation, second messenger kinetics, and ion channel activity to predict the neuron's response. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural properties of a series of molecules with their biological activity, QSAR models can be developed to predict the effectiveness of new, untested analogs of this compound.
This synergy between computational prediction and experimental validation will accelerate the discovery process, leading to a more rational design of novel pest management tools and a more profound understanding of the chemical language of insects.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Methyl-3-hexanol acetate from ketone precursors?
Methodological Answer:
this compound can be synthesized via a two-step process:
Enolate Alkylation : Start with 3-pentanone, treat with a strong base (e.g., LDA in THF) to form the enolate. Alkylate the enolate with a methylating agent (e.g., methyl iodide) to yield 4-methyl-3-hexanol .
Acetylation : React the alcohol intermediate with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the acetate ester.
Alternative routes include transesterification of methyl acetate with 4-methyl-3-hexanol using ion-exchange resins (e.g., Amberlyst-131) under controlled temperatures (333–348 K) .
Basic: How can spectroscopic techniques be used to characterize the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the methyl group (δ ~0.9–1.1 ppm), hydroxyl proton (if present, δ ~1.5 ppm), and acetate methyl protons (δ ~2.0–2.1 ppm).
- ¹³C NMR : Carbonyl resonance at δ ~170–175 ppm for the acetate group.
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ for the ester carbonyl group and ~1250–1050 cm⁻¹ for C-O stretching.
- Mass Spectrometry : Molecular ion peak at m/z 158 (C₉H₁₈O₂) and fragmentation patterns confirming branching and ester groups.
Stereochemical analysis (e.g., distinguishing (3R,4S) isomers) requires chiral chromatography or optical rotation studies .
Advanced: What challenges arise in detecting trace levels of this compound in environmental samples, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Mitigation Strategies :
Advanced: How do stereochemical variations in this compound influence its physicochemical properties?
Methodological Answer:
- Stereoisomer Effects :
- Experimental Design :
Advanced: What kinetic models describe transesterification reactions involving this compound, and what parameters are critical?
Methodological Answer:
- Langmuir–Hinshelwood–Haugen–Watson (LHHW) Model :
- Key Parameters :
- Temperature (optimal range: 333–348 K).
- Molar ratio of reactants (ester:alcohol = 1:1–1:2).
- Catalyst loading (5–10 wt% of reactants).
- Validation : Use UNIQUAC activity coefficients to account for nonideal thermodynamic behavior .
Basic: What analytical methods are suitable for quantifying this compound in reaction mixtures?
Methodological Answer:
- GC-FID : Quantify using a polar column (e.g., DB-WAX) with temperature programming (start at 50°C, ramp to 250°C).
- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase and detection at 210 nm.
- Internal Standards : Deuterated analogs (e.g., d₃-4-methyl-3-hexanol acetate) improve precision in complex matrices .
Advanced: How does the branched alkyl chain in this compound affect its reactivity in esterification or hydrolysis?
Methodological Answer:
- Steric Hindrance : The methyl branch at C4 reduces nucleophilic attack on the ester carbonyl, slowing hydrolysis rates compared to linear analogs.
- Acid-Catalyzed Hydrolysis : Requires higher temperatures (e.g., 60–80°C) and concentrated H₂SO₄.
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) show substrate specificity; activity decreases by ~30% compared to unbranched esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
